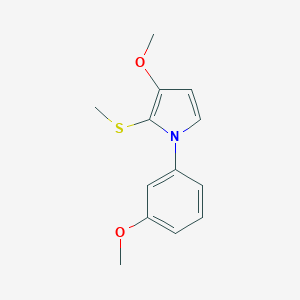
2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a chemical compound with a linear formula of C8H5N2Cl1S1 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-chlorocyclopenta[c]pyridine and 6-chloropyran[3,4-c]pyridine reacted with piperazine under mild conditions to yield 3(6)-piperazinyl substituted cyclopenta[c]pyridine and pyran[3,4-c]pyridine . Subsequently, alkylation with 2-chloro-N-1,3-thiazol-2-ylacetamide led to the formation of the target compound .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.625 . It is a solid form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
2-Chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide: , also known as 2-chloro-N-(1,3-thiazol-2-yl)nicotinamide, is a compound that contains a thiazole ring—a five-membered heterocyclic structure comprising sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and have been incorporated into various medicinally relevant molecules. Below are some unique scientific research applications of this compound, inferred from the general properties of thiazole derivatives:
Anticancer Research
Thiazole derivatives have been found to be present in several clinically used anticancer medicines such as dabrafenib and dasatinib . The presence of the thiazole nucleus in these compounds suggests that 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide could be explored for its potential anticancer properties.
Analgesic and Anti-inflammatory Studies
Some thiazole compounds have shown significant analgesic and anti-inflammatory activities . This indicates that our compound of interest may also be researched for its potential use in pain relief and inflammation reduction.
Antifungal Activity
Thiazole derivatives have been screened for their antifungal activity . This suggests that 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide could be studied for its effectiveness against fungal infections.
Drug Discovery
The structural motif of thiazoles is effective in drug discovery, especially when replacing nucleobases with triazole derivatives . This compound could be part of research efforts to develop new pharmaceuticals.
Cytotoxicity Studies
Thiazoles have been reported to exhibit cytotoxicity activity on human tumor cell lines . Therefore, 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide might be used in studies investigating cytotoxic effects on cancer cells.
Thermal Analysis
The thermal properties of thiazole derivatives can be studied to understand their stability and decomposition under various temperatures, which is crucial for pharmaceutical formulation .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological pathways due to their diverse biological activities . For example, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer .
properties
IUPAC Name |
2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3OS/c10-7-6(2-1-3-11-7)8(14)13-9-12-4-5-15-9/h1-5H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAKXEZSINUUCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)
![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-methyl-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370695.png)
![N-(tert-butyl)-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370698.png)


![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)
![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)
![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)
![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370712.png)

![[1,1'-Biphenyl]-4-yl 4-chlorobenzenesulfonate](/img/structure/B370717.png)
![1-(2,4-Dimethoxyphenyl)ethanone [1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B370718.png)